molecular formula C18H18O5 B3027789 2,4,6-Trimethoxy-4'-hydroxychalcone CAS No. 1389310-69-3

2,4,6-Trimethoxy-4'-hydroxychalcone

Cat. No. B3027789
CAS RN: 1389310-69-3
M. Wt: 314.3 g/mol
InChI Key: UJQJEKOZLIGAHH-CMDGGOBGSA-N
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Description

2,4,6-Trimethoxy-4’-hydroxychalcone is a natural compound . It has a linear formula of CH3OC6H4CH=CHCOC6H2(OCH3)2OH . It may be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .


Molecular Structure Analysis

The molecular weight of 2,4,6-Trimethoxy-4’-hydroxychalcone is 314.33 . Its structure includes a chalcone backbone, which is a central core for flavonoids .

Scientific Research Applications

Synthesis and Structural Analysis

  • Improved Synthesis Routes : Miles, Main, and Nicholson (1989) describe two improved general routes for synthesizing 2,4,6-Trimethoxy-4'-hydroxychalcone, including a base-catalyzed condensation method and a ring-opening of flavanones. The study also reports the X-ray crystal structure of 2,4,6-Trimethoxy-4'-hydroxychalcone, providing insights into its molecular structure and bonding (Miles, Main, & Nicholson, 1989).

Antioxidant Properties and Mechanisms

  • Theoretical Study on Antioxidant Properties : A study by Xue et al. (2013) used density functional theory (DFT) to investigate the free radical scavenging activity of 2,4,6-Trimethoxy-4'-hydroxychalcone. The study emphasizes the importance of its structural configuration in determining its antioxidant mechanisms in different phases (Xue et al., 2013).

Photocyclization Studies

  • Photocyclization to Flavanones : Research by Matsushima and Hirao (1980) explored the photocyclization of 2,4,6-Trimethoxy-4'-hydroxychalcone to flavanones. The study provides insights into the efficiency and mechanisms of this photocyclization under different conditions (Matsushima & Hirao, 1980).

Cellular and Molecular Studies

  • Protective Effects on Cell Damage : Sogawa et al. (1994) synthesized various hydroxychalcones, including 2,4,6-Trimethoxy-4'-hydroxychalcone, to evaluate their protective effects against oxidative cell damage. Their findings highlight the potential of these compounds in inhibiting lipid peroxidation and reducing oxidative stress in cells (Sogawa et al., 1994).

Optical and Nonlinear Properties

  • Optical Nonlinearities in Solutions : A study by Gu et al. (2009) examined the optical nonlinearities of 2,4,6-Trimethoxy-4'-hydroxychalcone in acetone solution. The research provides valuable data on its optical properties, including two-photon absorption and nonlinear refraction (Gu et al., 2009).

Applications in Synthesis of Novel Compounds

  • Synthesis of Novel Anticoagulants : Ganguly, Mondal, and Roy (2013) conducted research on the coupling of 2-hydroxychalcones with other compounds, potentially leading to the development of novel anticoagulants. Their method emphasizes the use of 2,4,6-Trimethoxy-4'-hydroxychalcone in synthesizing these new classes of drugs (Ganguly, Mondal, & Roy, 2013).

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxy-4’-hydroxychalcone involves the promotion of ROS (Reactive Oxygen Species) accumulation and the induction of apoptosis in cancer cells . This leads to cell cycle arrest in the G2/M phase .

Safety and Hazards

2,4,6-Trimethoxy-4’-hydroxychalcone is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . The safety information suggests using personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-11,19H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQJEKOZLIGAHH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=CC(=O)C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxy-4'-hydroxychalcone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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